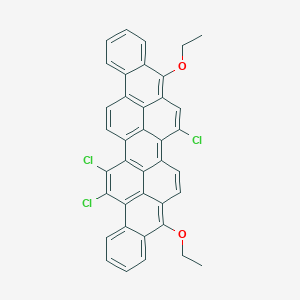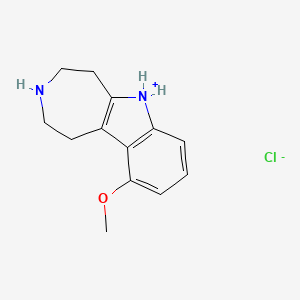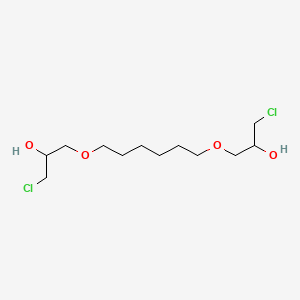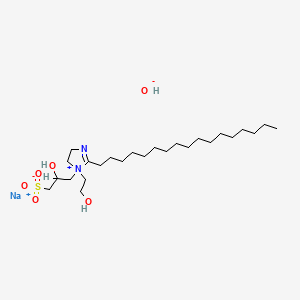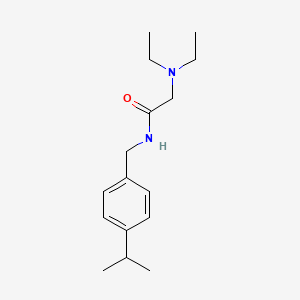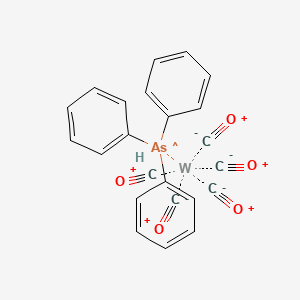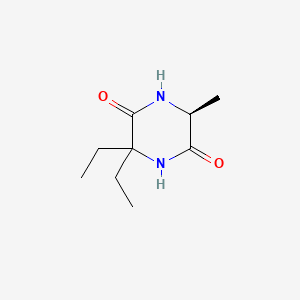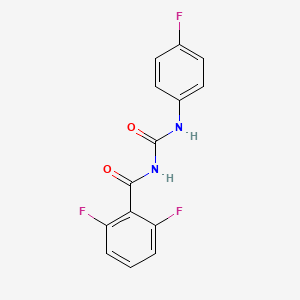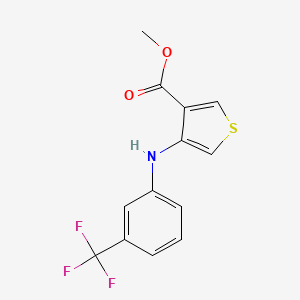
4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester typically involves the reaction of 3-trifluoromethyl aniline with thiophene-3-carboxylic acid methyl ester under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reagent concentrations is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl-phenylamino)-benzoic acid methyl ester
- 4-(Trifluoromethyl-phenylamino)-pyridine-3-carboxylic acid methyl ester
- 4-(Trifluoromethyl-phenylamino)-furan-3-carboxylic acid methyl ester
Uniqueness
4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H10F3NO2S |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
methyl 4-[3-(trifluoromethyl)anilino]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO2S/c1-19-12(18)10-6-20-7-11(10)17-9-4-2-3-8(5-9)13(14,15)16/h2-7,17H,1H3 |
Clave InChI |
NYKVXNJOHSRSPV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC=C1NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
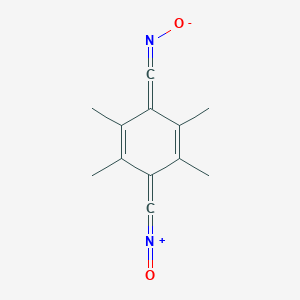
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)
